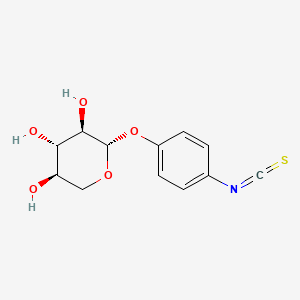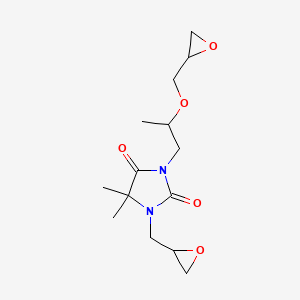
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a glycidyl group attached to a hydantoin ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with glycidol to yield the final product. The reaction conditions usually include:
- Temperature: 50-70°C
- Reaction time: 4-6 hours
- Solvent: Water or an organic solvent like toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
化学反应分析
Types of Reactions
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The glycidyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the glycidyl groups to alcohols.
Substitution: The glycidyl groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted products with amines or thiols.
科学研究应用
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用机制
The mechanism of action of 3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin involves the reactivity of its glycidyl groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The molecular targets include proteins, nucleic acids, and other biomolecules, where the compound can modify their structure and function. The pathways involved often include nucleophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
- 3-(2,3-Epoxypropoxy)propyltrimethoxysilane
- N,N,O-triglycidyl derivative of 4-aminophenol
- Glycidyl ether-glycidyl ester of salicylic acid
Uniqueness
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin is unique due to its dual glycidyl groups attached to a hydantoin ring, which provides enhanced reactivity and versatility compared to other similar compounds. This structure allows for multiple functionalization opportunities, making it highly valuable in various applications.
属性
CAS 编号 |
32568-89-1 |
|---|---|
分子式 |
C14H22N2O5 |
分子量 |
298.33 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-[2-(oxiran-2-ylmethoxy)propyl]-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-9(19-7-11-8-21-11)4-15-12(17)14(2,3)16(13(15)18)5-10-6-20-10/h9-11H,4-8H2,1-3H3 |
InChI 键 |
OQAPYXJOOYQXDV-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)C(N(C1=O)CC2CO2)(C)C)OCC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


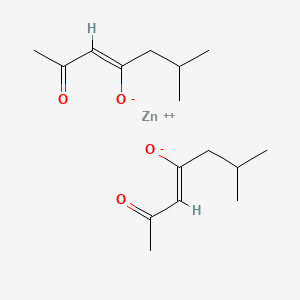
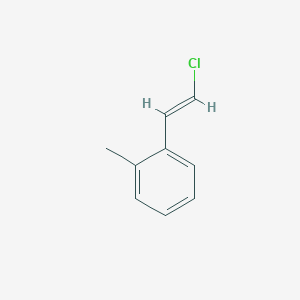
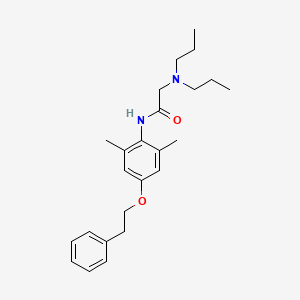

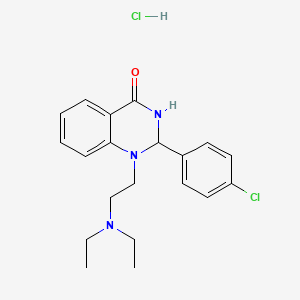
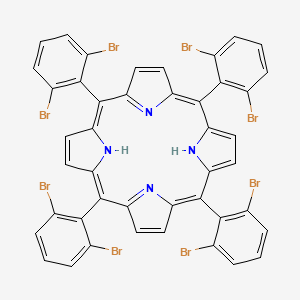
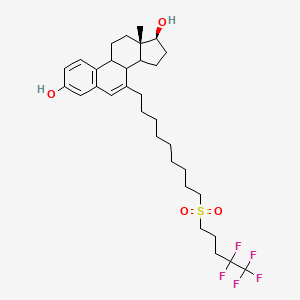

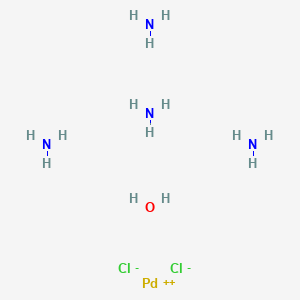
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)

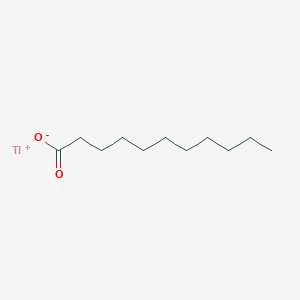
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
